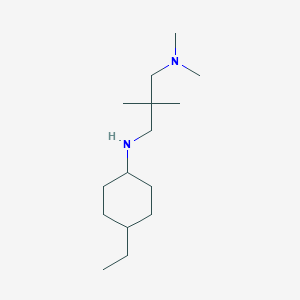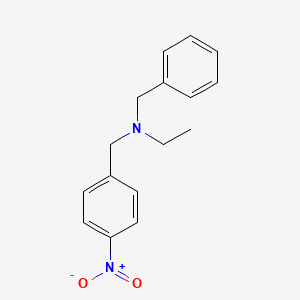
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine, also known as TEA, is a commonly used organic compound in scientific research. It is a tertiary amine that is widely used as a base in organic synthesis and as a catalyst in various chemical reactions. TEA is a colorless liquid with a strong ammonia-like odor and is highly soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine is widely used in scientific research as a base in organic synthesis. It is also used as a catalyst in various chemical reactions such as Michael addition, aldol condensation, and Mannich reaction. This compound is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Mecanismo De Acción
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine acts as a base in organic synthesis and as a catalyst in chemical reactions by accepting a proton from the reactant and forming a temporary intermediate. The intermediate then reacts with the other reactant to form the desired product. This compound is also known to stabilize reactive intermediates and promote the formation of enolates in aldol condensation reactions.
Biochemical and Physiological Effects:
This compound has been shown to have some biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has also been shown to have antitumor activity and to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine is a versatile and widely used compound in organic synthesis and chemical reactions. It is relatively inexpensive and easy to handle. However, this compound has some limitations in lab experiments. It is highly reactive and can react with air and moisture, which can lead to impurities and affect the yield of the desired product. This compound is also known to be corrosive and can cause skin and eye irritation.
Direcciones Futuras
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine has many potential future directions in scientific research. It can be used as a starting material for the synthesis of new compounds with improved properties. This compound can also be used as a catalyst in new chemical reactions and can be modified to improve its selectivity and efficiency. Additionally, this compound can be studied further for its biochemical and physiological effects, particularly in the treatment of cancer and neurological disorders.
Conclusion:
This compound is a widely used organic compound in scientific research. It is a versatile compound that is used as a base in organic synthesis and as a catalyst in various chemical reactions. This compound has some biochemical and physiological effects and has potential future directions in scientific research. However, it also has limitations in lab experiments and can be corrosive and irritating. Overall, this compound is an important compound in scientific research that has many potential applications and directions for future research.
Métodos De Síntesis
The synthesis of N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethyl-1,3-propanediamine involves the reaction of 4-ethylcyclohexanone with dimethylamine in the presence of hydrogen gas and a palladium catalyst. The reaction produces this compound as a byproduct along with the desired product. The purity of this compound can be improved by distillation or recrystallization.
Propiedades
IUPAC Name |
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2/c1-6-13-7-9-14(10-8-13)16-11-15(2,3)12-17(4)5/h13-14,16H,6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHUWOJOZNWUJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NCC(C)(C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate](/img/structure/B5869110.png)
![methyl 4-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5869113.png)
![methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5869119.png)

![3-[(4-bromobenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5869127.png)

![7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5869136.png)
![4-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5869144.png)

![N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide](/img/structure/B5869163.png)
![2-methoxy-5-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5869179.png)

![N-{5-[2-amino-2-(hydroxyimino)ethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide](/img/structure/B5869205.png)
